molecular formula C7H7Cl2N B190108 4,6-Dichloro-2,3-dimethylpyridine CAS No. 101252-84-0

4,6-Dichloro-2,3-dimethylpyridine

Cat. No. B190108
M. Wt: 176.04 g/mol
InChI Key: UKBCCVZZQCQJRX-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dimethylpyridine is a chemical compound with the CAS Number: 101252-84-0 . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2,3-dimethylpyridine involves the use of organolithium reagents . A study was carried out on the reaction of this compound with N-acylhydrazines to give two structural isomers .


Molecular Structure Analysis

The InChI Code for 4,6-Dichloro-2,3-dimethylpyridine is 1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 . The InChI key is UKBCCVZZQCQJRX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

4,6-Dichloro-2,3-dimethylpyridine is a solid at room temperature . It has a molecular weight of 176.04 and its molecular formula is C7H7Cl2N .

Scientific Research Applications

Application 1: Synthesis of 2-anilinopyrimidines

  • Summary of the Application : 2-anilinopyrimidines are synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . These compounds have potential bioactivity and are known for their fungicidal and pesticidal properties. Some derivatives have also been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .
  • Methods of Application/Experimental Procedures : The synthesis is carried out under microwave conditions, which significantly reduces the reaction time and produces fewer by-products compared to conventional heating . The substituents on the anilines have a significant impact on the course and efficiency of the reaction .
  • Results/Outcomes : The results demonstrate the efficacy of microwaves in the synthesis of these heterocyclic compounds compared to the results obtained with conventional heating .

Application 2: Synthesis of Pyrimidine Derivatives

  • Summary of the Application : 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is used to synthesize pyrimidine derivatives . These derivatives are important in the development of new drugs and materials due to their wide range of biological activities.
  • Methods of Application/Experimental Procedures : Several conditions were tested—including changes in solvents, bases, and heating sources—to find the best reaction conditions for the synthesis of pyrimidine derivatives .
  • Results/Outcomes : The study explored the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

Application 3: Preparation of Opicapone

  • Summary of the Application : 4,6-Dichloro-2,3-dimethylpyridine is used in the synthesis of Opicapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as adjunctive therapy for Parkinson’s disease .
  • Methods of Application/Experimental Procedures : The synthesis involves several steps, including condensation, cyclization, oxidation, and deprotection . The process uses various reagents and conditions, such as N, N’-Carbonyldiimidazole, tetrabutylammonium fluoride, urea hydrogen peroxide complex, and boron tribromide .
  • Results/Outcomes : The process results in the production of Opicapone, a drug approved by the European Medicine Agency (EMA) and marketed as ONGENTYS® by Bial-Portela in Europe .

Application 4: Microbiological Degradation

  • Summary of the Application : Although pyridine is an excellent source of carbon, nitrogen, and energy for certain microorganisms, methylation significantly retards degradation of the pyridine ring . In soil, 2,6-lutidine (a methylated pyridine derivative) is significantly more resistant to microbiological degradation than any of the picoline isomers or 2,4-lutidine .
  • Methods of Application/Experimental Procedures : This application involves studying the degradation of 2,6-lutidine in soil by microorganisms .
  • Results/Outcomes : The results show that methylation of the pyridine ring, as in 2,6-lutidine, significantly retards its degradation by microorganisms in soil .

Application 5: Food, Drug, Pesticide or Biocidal Product Use

  • Summary of the Application : 4,6-Dichloro-2,3-dimethylpyridine is used in the formulation of various products in the food, drug, pesticide, and biocide industries . The specific applications within these industries are not detailed in the source.
  • Methods of Application/Experimental Procedures : The methods of application or experimental procedures are not specified in the source .
  • Results/Outcomes : The results or outcomes obtained are not specified in the source .

Application 6: Synthesis of 2,6-Dimethylpyridine-3-carbonitrile

  • Summary of the Application : 2-Chloro-4,6-dimethylpyridine-3-carbonitrile is synthesized from 4,6-Dichloro-2,3-dimethylpyridine . This compound is a useful intermediate in the synthesis of various organic compounds.
  • Methods of Application/Experimental Procedures : The synthesis involves reduction using zinc in concentrated hydrochloric acid .
  • Results/Outcomes : The synthesis results in the production of 2,6-Dimethylpyridine-3-carbonitrile with a yield of 68% .

Safety And Hazards

The safety information for 4,6-Dichloro-2,3-dimethylpyridine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for 4,6-Dichloro-2,3-dimethylpyridine are not mentioned in the search results, it’s worth noting that pyrimidines, a class of compounds to which it belongs, are used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

properties

IUPAC Name

4,6-dichloro-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCCVZZQCQJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306336
Record name 4,6-dichloro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2,3-dimethylpyridine

CAS RN

101252-84-0
Record name 4,6-dichloro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JP Wibaut, EC Kooyman - Recueil des Travaux Chimiques des …, 1944 - Wiley Online Library
A synthesis is given of 2,3‐dimethylpyridine, 3,4‐dimethylpyridine and of 2‐methyl‐3‐ethylpyridine. The starting material is α‐methyl‐ or α‐ethyl‐acetylacetic acid ester. The yields …
Number of citations: 16 onlinelibrary.wiley.com
EA Coulson, JD Cox, EFG Herington… - Journal of the Chemical …, 1959 - pubs.rsc.org
… of 4 : 6-dichloro-2 : 3dimethylpyridine, bp 83-86"/2-3 … In the catalytic reduction of 4 : 6-dichloro-2 : 3-dimethylpyridine to 2 : 3-lutidine the method used for preparing 3 : 4-lutidine was …
Number of citations: 4 pubs.rsc.org
CJ Coles - 1970 - wrap.warwick.ac.uk
The chemical similarities and contrasting biochemical properties of piericidin A and ubiquinone are presented and discussed. The former, a penta-substituted pyridine and a metabolite …
Number of citations: 2 wrap.warwick.ac.uk

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